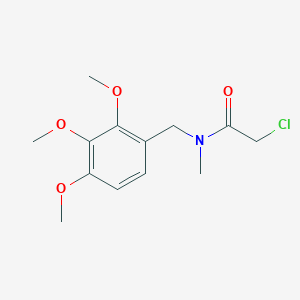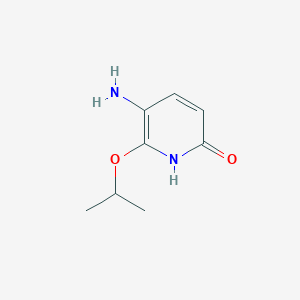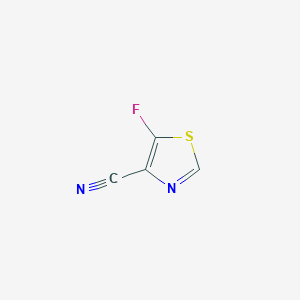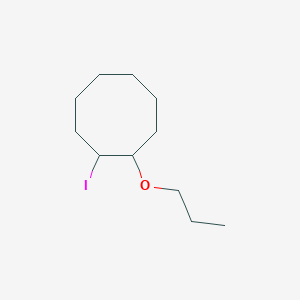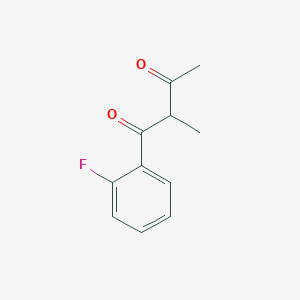
1-(2-Fluorophenyl)-2-methylbutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-2-methylbutane-1,3-dione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom attached to the phenyl ring, which imparts unique chemical properties to the compound
Méthodes De Préparation
The synthesis of 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate. This intermediate is then subjected to a Michael addition reaction with methyl vinyl ketone to yield the desired product . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Fluorophenyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-2-methylbutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
1-(2-Fluorophenyl)-2-methylbutane-1,3-dione can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine.
2-Fluoromethamphetamine: A stimulant drug of the amphetamine family, it has a fluorine atom on the phenyl ring but exhibits different biological activities and mechanisms of action.
Indole Derivatives: These compounds contain an indole nucleus and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C11H11FO2 |
|---|---|
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H11FO2/c1-7(8(2)13)11(14)9-5-3-4-6-10(9)12/h3-7H,1-2H3 |
Clé InChI |
HUVRBXXVGQUNIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)C(=O)C1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


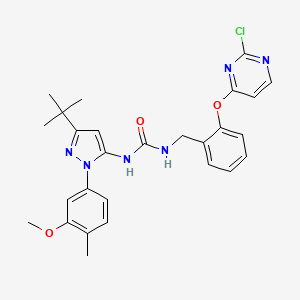
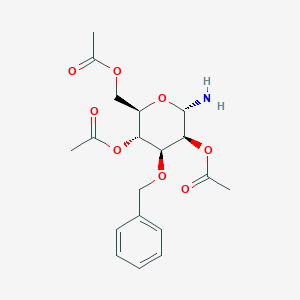
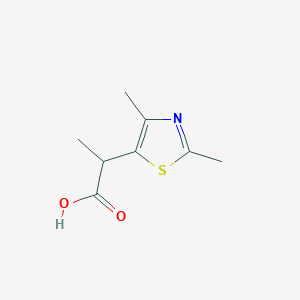
![tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol](/img/structure/B13078569.png)
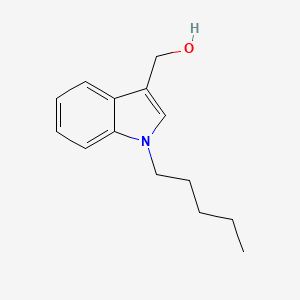
![4-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078584.png)
